Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a thiophene ring, a urea moiety, and a benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the benzo[d]thiazole derivative with an isocyanate or a carbodiimide.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzo[d]thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiophene and benzo[d]thiazole rings contribute to its binding affinity and specificity, while the urea moiety can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring structure.
Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share the benzo[d]thiazole core.
Uniqueness
Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate is unique due to the combination of the thiophene ring, urea moiety, and benzo[d]thiazole core in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(thiophen-2-ylcarbamoylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-20-12(18)8-4-5-9-10(7-8)22-14(15-9)17-13(19)16-11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHSQONOVCLCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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